4-Amino-3-(4-isopropoxyphenyl)butanoic acid

Beschreibung

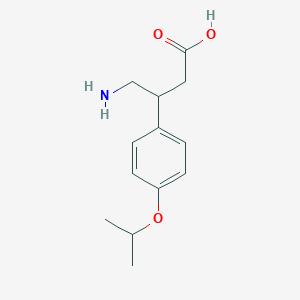

4-Amino-3-(4-isopropoxyphenyl)butanoic acid is a synthetic amino acid derivative characterized by a phenyl ring substituted with an isopropoxy group at the para position and an aminomethyl side chain at the beta position of the butanoic acid backbone. The isopropoxy substituent introduces steric bulk and increased lipophilicity compared to smaller groups like chlorine or fluorine, which may influence solubility, metabolic stability, and receptor binding kinetics.

Eigenschaften

Molekularformel |

C13H19NO3 |

|---|---|

Molekulargewicht |

237.29 g/mol |

IUPAC-Name |

4-amino-3-(4-propan-2-yloxyphenyl)butanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-9(2)17-12-5-3-10(4-6-12)11(8-14)7-13(15)16/h3-6,9,11H,7-8,14H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

MFRQZADMWITLAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes organoboron reagents under mild and functional group-tolerant conditions . The preparation of these reagents and their application in the Suzuki–Miyaura coupling are well-documented .

Analyse Chemischer Reaktionen

4-Amino-3-(4-isopropoxyphenyl)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation . Common reagents used in these reactions include organoboron compounds and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-(4-isopropoxyphenyl)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds . Its unique reactivity also makes it valuable for industrial applications, such as the production of specialty chemicals .

Wirkmechanismus

The mechanism of action of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its reactivity and ability to form stable bonds with other molecules are key factors in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : The isopropoxy group confers higher lipophilicity than chloro, methyl, or fluoro substituents, likely reducing aqueous solubility .

- Stereochemistry : Enantiomeric purity critically impacts activity. For example, the R-enantiomer of baclofen is the pharmacologically active form , and fluorinated analogs also show enantiomer-specific effects .

Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)

- Mechanism : Potent GABAB receptor agonist; binds stereospecifically to presynaptic receptors, inhibiting neurotransmitter release .

- Clinical Use : Treatment of spasticity and alcohol use disorder .

- Solubility : Moderately soluble in water (~3 mg/mL), with solubility influenced by pH and crystal polymorphism .

4-Amino-3-(4-fluorophenyl)butanoic Acid

4-Amino-3-(2-thienyl)butanoic Acid

This compound

- Hypothetical Activity : The isopropoxy group’s steric bulk may hinder receptor binding compared to smaller substituents (e.g., Cl, F). However, its lipophilicity could enhance blood-brain barrier penetration .

Biologische Aktivität

4-Amino-3-(4-isopropoxyphenyl)butanoic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a para-isopropoxyphenyl moiety, contributing to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly the GABAergic system. The compound may act as an inhibitor of GABA uptake, thereby enhancing GABAergic signaling in the central nervous system. This mechanism is crucial for managing conditions such as anxiety and neuropathic pain.

Key Interactions

- GABA Receptors : The compound interacts with GABA receptors, modulating neurotransmission and potentially offering therapeutic benefits for neurological disorders.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering their conformation and function.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Neuroactivity : Studies indicate that the compound enhances inhibitory neurotransmission by increasing GABAergic signaling. This effect is significant in managing anxiety and seizure disorders.

- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative properties against certain cancer cell lines. Its structural similarities to other known inhibitors suggest potential applications in cancer therapy.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.